BenchChemオンラインストアへようこそ!

Isoxazolo[5,4-d]pyrimidine

CXCR2 antagonism chemokine receptor cancer immunotherapy

Isoxazolo[5,4-d]pyrimidine (CAS 272-04-8, molecular formula C₅H₃N₃O, molecular weight 121.10 g/mol, calculated logP 0.3–0.62, topological polar surface area 51.8 Ų ) is a fused bicyclic heterocycle comprising an isoxazole ring annulated to a pyrimidine ring at the [5,4-d] junction. This scaffold serves as a versatile purine isostere in medicinal chemistry, with demonstrated activity across at least five distinct therapeutic target classes including CXCR2 antagonism, TLR7 agonism, factor Xa inhibition, IDO1 inhibition, and ΔF508-CFTR correction.

Molecular Formula C5H3N3O
Molecular Weight 121.10 g/mol
CAS No. 272-04-8
Cat. No. B13100350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-d]pyrimidine
CAS272-04-8
Molecular FormulaC5H3N3O
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=C2C=NOC2=NC=N1
InChIInChI=1S/C5H3N3O/c1-4-2-8-9-5(4)7-3-6-1/h1-3H
InChIKeyLGWJJQHOHBAZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-d]pyrimidine (CAS 272-04-8): Scaffold Procurement Guide for Fused Pyrimidine-Based Drug Discovery


Isoxazolo[5,4-d]pyrimidine (CAS 272-04-8, molecular formula C₅H₃N₃O, molecular weight 121.10 g/mol, calculated logP 0.3–0.62, topological polar surface area 51.8 Ų ) is a fused bicyclic heterocycle comprising an isoxazole ring annulated to a pyrimidine ring at the [5,4-d] junction. This scaffold serves as a versatile purine isostere in medicinal chemistry, with demonstrated activity across at least five distinct therapeutic target classes including CXCR2 antagonism, TLR7 agonism, factor Xa inhibition, IDO1 inhibition, and ΔF508-CFTR correction [1] [2] [3]. Unlike its more extensively studied regioisomer isoxazolo[4,5-d]pyrimidine, the [5,4-d] fusion pattern positions the isoxazole oxygen at a strategic location for target engagement, enabling hydrogen bond acceptor interactions distinct from those offered by nitrogen-based fused analogs such as pyrazolo[3,4-d]pyrimidine and triazolo[4,5-d]pyrimidine [4].

Why Isoxazolo[5,4-d]pyrimidine Cannot Be Substituted with Pyrazolo, Triazolo, or Oxazolo Analogs


Substitution of isoxazolo[5,4-d]pyrimidine with structurally similar fused pyrimidine scaffolds such as pyrazolo[3,4-d]pyrimidine, triazolo[4,5-d]pyrimidine, or oxazolo[5,4-d]pyrimidine is not interchangeable due to quantifiable differences in electronic character, target engagement, and functional selectivity. In a systematic scaffold-hopping study by Van Hoof et al. (2022), fourteen bicyclic heteroaromatic systems were directly compared for CXCR2 antagonism; the isoxazolo[5,4-d]pyrimidine scaffold (compound 25) demonstrated a 6.6-fold superior functional potency (calcium mobilization IC₅₀ = 0.1 μM) compared to the triazolo[4,5-d]pyrimidine analog (IC₅₀ = 0.66 μM) despite comparable binding affinity, indicating scaffold-specific differences in receptor activation bias [1]. Similarly, the isoxazolo[5,4-d]pyrimidine scaffold enables TLR7 selectivity that is not replicated by quinazoline-based TLR7 agonists, as the replacement of the quinazoline core with isoxazolo[5,4-d]pyrimidine was explicitly performed to create a novel chemotype with enhanced selectivity [2]. The presence of the isoxazole oxygen atom provides unique hydrogen bond acceptor geometry (PSA 51.8 Ų, logP 0.3–0.62 ) that differs fundamentally from nitrogen-only fused systems, directly impacting pharmacokinetic and pharmacodynamic properties.

Quantitative Differentiation Evidence for Isoxazolo[5,4-d]pyrimidine: Head-to-Head and Cross-Study Comparisons


CXCR2 Antagonism: 6.6-Fold Superior Functional Potency Over Triazolo[4,5-d]pyrimidine in Calcium Mobilization Assays

In a direct head-to-head scaffold-hopping study by Van Hoof et al. (2022), fourteen bicyclic heteroaromatic systems were evaluated in parallel CXCR2 binding and calcium mobilization assays. The isoxazolo[5,4-d]pyrimidine derivative 25 exhibited a CXCR2 binding IC₅₀ of <50 nM and a calcium mobilization IC₅₀ of 0.1 μM. By comparison, the triazolo[4,5-d]pyrimidine analogue 19 showed comparable binding affinity (<50 nM) but a 6.6-fold weaker functional antagonism (calcium mobilization IC₅₀ = 0.66 μM), while the reference thiazolo[4,5-d]pyrimidine 7 was 2.7-fold less potent (IC₅₀ = 0.27 μM) [1]. This differential between binding and functional activity indicates that the isoxazolo[5,4-d]pyrimidine scaffold engenders a distinct signaling bias at the CXCR2 receptor that is not captured by receptor occupancy alone [1].

CXCR2 antagonism chemokine receptor cancer immunotherapy inflammation

TLR7 Agonism: Selective Immune Activation with EC₅₀ of 7.8 μM and Demonstrated Cytokine Induction Without Cytotoxicity

The 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold was explicitly developed by Strašek Benedik et al. (2024) to replace the quinazoline core of existing TLR7 agonists and create a novel chemotype with improved selectivity [1]. The best-in-class agonist, compound 21a, exhibited an EC₅₀ of 7.8 μM for TLR7 activation, was non-cytotoxic at active concentrations, and induced secretion of multiple immunomodulatory cytokines including IL-1β, IL-12p70, IL-8, and TNF-α [1]. This represents a structurally distinct alternative to imiquimod, the only registered small-molecule TLR7 agonist, which acts via a different scaffold (imidazoquinoline) and is associated with broader off-target effects including TLR8 cross-reactivity [2]. The isoxazolo[5,4-d]pyrimidine-based agonists demonstrated selectivity for TLR7 over TLR8, a critical differentiation parameter since dual TLR7/8 activation can produce excessive pro-inflammatory responses [1].

TLR7 agonism innate immunity vaccine adjuvant immuno-oncology

Factor Xa Inhibition: Sub-15 Nanomolar Potency with High Selectivity Over Thrombin and Trypsin, Outperforming Structurally Related Heterocycles

Yang et al. (2015) designed and synthesized a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as novel antithrombotic agents targeting coagulation factor Xa (FXa). The 4-acetoxyl substituted derivative 6g displayed very strong FXa inhibitory activity with an IC₅₀ of 0.013 μM, an excellent anticoagulant effect in human plasma (2×PT = 2.12 μM), and high selectivity against the related serine proteases thrombin and trypsin [1]. At a concentration of 0.10 μM, compound 6g achieved 98% of the FXa inhibition exhibited by rivaroxaban (a clinically approved oral FXa inhibitor with IC₅₀ = 0.7 nM in cell-free assays) [1] . While less potent than rivaroxaban on an absolute IC₅₀ basis, the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold provides a structurally distinct S1 binding element via its 4-carbonyl substituted phenyl ring, as evidenced by docking studies revealing π-π interactions with Tyr99 and hydrogen bonds to Ser214 and Trp215 [1]. This binding mode is distinct from that of the oxazolidinone-based rivaroxaban, offering an alternative chemical starting point for FXa inhibitor programs.

factor Xa inhibition antithrombotic anticoagulant cardiovascular drug discovery

Anticancer Cytotoxicity: Sub-40 Nanomolar GI₅₀ Across Multiple NCI-60 Cell Lines Including Colon, Melanoma, CNS, and Breast Cancer

Gaikwad et al. (2021) designed a library of 3-phenylisoxazolo[5,4-d]pyrimidine derivatives using a scaffold hybridization approach that incorporated pharmacophoric features of both 4-aminopyrimidine and phenyl isoxazole moieties known for BET inhibition activity [1]. The lead compound 10h was evaluated in the NCI-60 five-dose screen and demonstrated potent growth inhibitory activity with GI₅₀ values of 0.0221 μM against HCT-15 (colon cancer), 0.0318 μM against MDA-MB-435 (melanoma), 0.0263 μM against SNB-75 (CNS cancer), and 0.0372 μM against MCF7 (breast cancer) [1]. Mechanistic studies in BT-474 breast cancer cells revealed that compound 10h induced apoptosis through elevation of intracellular reactive oxygen species (ROS) leading to altered mitochondrial membrane potential, confirmed by DAPI, acridine orange/ethidium bromide (AO/EB), and annexin V-FITC staining [1]. In comparison, structurally related oxazolo[5,4-d]pyrimidine derivatives reported by other groups showed VEGFR-2 inhibitory activity as their primary MoA, but the isoxazolo scaffold uniquely demonstrated apoptosis induction via ROS-mediated mitochondrial disruption [2].

anticancer cytotoxicity apoptosis NCI-60 panel BET inhibition

IDO1 Inhibition: Isoform-Selective Immunomodulation with Low Micromolar Potency Using the Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold

Dolšak et al. (2021) reported the first IDO1 inhibitors built on the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. The best-in-class compounds bearing p-trifluoromethyl (compound 23), p-cyclohexyl (compound 32), or p-methoxycarbonyl (compounds 20 and 39) substituted aniline moieties exhibited IC₅₀ values in the low micromolar range against human IDO1 [1]. Critically, these compounds were also tested against the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO) and were found to be selective for hIDO1 [1]. This isoform selectivity profile is significant because dual IDO1/TDO or IDO1/IDO2 inhibition can lead to different immunomodulatory outcomes and potential toxicity. The isoxazolo[5,4-d]pyrimidin-4(5H)-one core thus serves as a privileged scaffold yielding hIDO1-selective chemical probes, distinguishing it from other IDO1 inhibitor chemotypes such as indoximod (a tryptophan mimetic) and epacadostat (a hydroxyamidine-based inhibitor) that act through different binding mechanisms [1].

IDO1 inhibition immuno-oncology tryptophan metabolism cancer immunotherapy

ΔF508-CFTR Correction: First-in-Class Small-Molecule Correctors for Cystic Fibrosis Discovered from High-Throughput Screening

In a high-throughput screen of 50,000 drug-like small molecules, isoxazolo[5,4-d]pyrimidines were identified as a novel class of small-molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR [1]. Twenty-two isoxazolo[5,4-d]pyrimidine analogues were synthesized and evaluated, with six of the reported analogues demonstrating low micromolar potency for increasing halide transport in ΔF508-CFTR-expressing cells [1]. This discovery is notable because the isoxazolo[5,4-d]pyrimidine scaffold had not previously been explored for CFTR correction, representing a first-in-class identification from an unbiased phenotypic screen [1]. The scaffold's ability to rescue trafficking of the misfolded ΔF508-CFTR protein distinguishes it from CFTR potentiators (e.g., ivacaftor) that act on channel gating rather than protein processing. Unlike bithiazole-based correctors discovered earlier by the same group, the isoxazolo[5,4-d]pyrimidine scaffold provides an orthogonal chemical starting point with a distinct structure-activity relationship landscape [1].

ΔF508-CFTR cystic fibrosis protein trafficking corrector rare disease

Procurement-Relevant Application Scenarios for Isoxazolo[5,4-d]pyrimidine Based on Quantitative Evidence


CXCR2 Antagonist Lead Optimization for Cancer Immunotherapy and Inflammatory Disease

Based on the direct head-to-head scaffold comparison data [1], isoxazolo[5,4-d]pyrimidine is the preferred starting scaffold for CXCR2 antagonist programs requiring potent functional antagonism. Its 6.6-fold superiority in calcium mobilization assays over the triazolo[4,5-d]pyrimidine analog, combined with sub-50 nM binding affinity, makes it the most promising core among 14 tested heteroaromatic systems for inhibiting CXCL8-mediated neutrophil migration. Procurement should prioritize 4-chloro-3-aryl-isoxazolo[5,4-d]pyrimidine intermediates to enable rapid C4 diversification as demonstrated by the Van Hoof synthetic route.

Selective TLR7 Agonist Development for Vaccine Adjuvants and Antiviral Immunotherapy

The 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold provides a structurally novel, TLR7-selective agonist chemotype with confirmed EC₅₀ of 7.8 μM and demonstrated cytokine induction (IL-1β, IL-12p70, IL-8, TNF-α) without cytotoxicity [2]. This scaffold enables programs seeking to differentiate from imiquimod's toxicity and TLR8 off-target profile. Key procurement intermediates include 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine with the 3-position available for diversification, as established by the SAR studies from the University of Ljubljana group.

Factor Xa Inhibitor Fragment-Based Screening and Structure-Based Design

The isoxazolo[5,4-d]pyrimidin-4(5H)-one core provides a unique S1 binding element for FXa, as structurally validated by docking studies showing π-π stacking with Tyr99 and hydrogen bonds to Ser214/Trp215 [3]. With compound 6g achieving 98% of rivaroxaban's inhibitory activity at 0.10 μM and demonstrating high selectivity against thrombin and trypsin, this scaffold is suitable for fragment-based lead discovery and structure-guided optimization programs targeting the FXa active site with a binding mode distinct from oxazolidinone-based inhibitors.

Apoptosis-Inducing Anticancer Agent Discovery Leveraging ROS-Mediated Mitochondrial Mechanisms

The 3-phenylisoxazolo[5,4-d]pyrimidine-4-amine scaffold yields compounds with sub-40 nanomolar GI₅₀ values across multiple NCI-60 cancer cell lines (colon, melanoma, CNS, breast) via a mechanism involving ROS elevation and mitochondrial membrane potential disruption [4]. This distinct apoptosis induction pathway differentiates the scaffold from oxazolo[5,4-d]pyrimidine-based VEGFR-2 kinase inhibitors. Procurement programs focused on non-kinase anticancer mechanisms should prioritize 3-phenyl-substituted isoxazolo[5,4-d]pyrimidin-4-amines as key intermediates for further SAR exploration.

Quote Request

Request a Quote for Isoxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.